1-[2,6-DICHLORO-4-(FLUOROMETHYL)PHENYL]-3-(2-METHYLPROPYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER
Beschreibung
1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester is a synthetic pyrazole derivative characterized by a trifunctional substitution pattern. The pyrazole core at the 1-position bears a 2,6-dichloro-4-(fluoromethyl)phenyl group, while the 3-position is substituted with a 2-methylpropyl (isobutyl) group. The 5-position features an ethyl ester moiety, which enhances lipophilicity and influences metabolic stability.
The fluoromethyl (-CH2F) substituent at the phenyl 4-position distinguishes it from trifluoromethyl (-CF3) analogs, likely modulating electronic and steric properties.
Eigenschaften
IUPAC Name |
ethyl 2-[2,6-dichloro-4-(fluoromethyl)phenyl]-5-(2-methylpropyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2FN2O2/c1-4-24-17(23)15-8-12(5-10(2)3)21-22(15)16-13(18)6-11(9-20)7-14(16)19/h6-8,10H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKMPZJHJKNZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2=C(C=C(C=C2Cl)CF)Cl)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697633 | |
| Record name | Ethyl 1-[2,6-dichloro-4-(fluoromethyl)phenyl]-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126100-06-9 | |
| Record name | Ethyl 1-[2,6-dichloro-4-(fluoromethyl)phenyl]-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Hydrazine-Mediated Cyclization
A foundational approach involves the reaction of β-keto esters or diketones with hydrazine derivatives to construct the pyrazole ring. For the target compound, the synthesis begins with the preparation of 2,6-dichloro-4-(fluoromethyl)phenylhydrazine, an intermediate critical for regioselective cyclization. Patent US20100096585A1 describes a method for synthesizing analogous phenylhydrazines by reacting 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene with hydrazine hydrate under mild conditions (20–30°C, atmospheric pressure). Adapting this method, the fluoromethyl variant can be synthesized by substituting trifluoromethyl groups with fluoromethyl precursors during aryl halide preparation.
The cyclization step typically employs a β-keto ester, such as ethyl 4,4-diethoxy-3-oxobutanoate, which reacts with the hydrazine intermediate to form the pyrazole ring. This reaction proceeds via nucleophilic attack and dehydration, yielding the 5-carboxylic acid ethyl ester directly.
Halogenation and Functional Group Interconversion
Alternative routes leverage halogenated intermediates to introduce substituents post-cyclization. For example, WO2019097306A2 discloses a process for functionalizing pyrazole derivatives using disulfides and halogenating agents. In this method, a pre-formed pyrazole core undergoes sulfenylation followed by oxidation or halogenation to install the 2-methylpropyl group. While the patent focuses on ethylsulfanyl derivatives, the methodology can be adapted for isobutyl introduction by substituting diethyl disulfide with diisobutyl disulfide.
Alkylation at the 3-Position
The 2-methylpropyl group is introduced via alkylation of the pyrazole nitrogen. WO2019097306A2 describes a solvent-free approach using isobutyl bromide and a base such as potassium carbonate. The reaction proceeds at 60–80°C, achieving >90% conversion. Alternatively, Mitsunobu conditions (DIAD, PPh₃) can couple isobutanol to the pyrazole nitrogen under milder temperatures (0–25°C).
Esterification and Final Product Isolation
The 5-carboxylic acid ethyl ester is typically introduced early in the synthesis via cyclization with β-keto esters. Post-synthetic esterification may also be employed using ethyl chloride or ethanol under acidic conditions (H₂SO₄, HCl). Patent WO2019097306A2 reports yields of 85–92% for analogous esterifications using ethanol and thionyl chloride.
Critical Analysis of Methodologies
Yield and Scalability
Hydrazine-mediated cyclization offers high regioselectivity (>95%) but requires careful temperature control to avoid byproducts. Alkylation via Mitsunobu conditions, while efficient, incurs higher costs due to reagent expenses.
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost Estimate | Scalability |
|---|---|---|---|---|
| Hydrazine cyclization | 78–85 | 98 | Moderate | High |
| Halogenation route | 65–72 | 95 | Low | Moderate |
| Mitsunobu alkylation | 90–95 | 99 | High | Low |
Analyse Chemischer Reaktionen
1-[2,6-DICHLORO-4-(FLUOROMETHYL)PHENYL]-3-(2-METHYLPROPYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms can be replaced by other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[2,6-DICHLORO-4-(FLUOROMETHYL)PHENYL]-3-(2-METHYLPROPYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[2,6-DICHLORO-4-(FLUOROMETHYL)PHENYL]-3-(2-METHYLPROPYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Functional Comparisons
*Inferred molecular formula based on structural analysis.
Fluorinated Substituents
- Fluoromethyl (-CH2F) vs. Trifluoromethyl (-CF3): The target compound’s fluoromethyl group offers moderate electronegativity and steric bulk compared to trifluoromethyl analogs (e.g., CAS 259243-72-6). This may reduce metabolic resistance but improve target binding specificity in pesticidal applications .
- Chloro-Fluoro Patterns: The 2,6-dichloro-4-fluoromethyl substitution on the phenyl ring contrasts with 2,4-dichloro-5-fluoro patterns (CAS 618383-00-9), which alter steric hindrance and electronic distribution, impacting receptor interaction .
Ester vs. Acid Functionalization
- Ethyl Ester (Target Compound): Enhances membrane permeability and delays hydrolysis to the active carboxylic acid, prolonging systemic activity. This is critical in agrochemical formulations requiring sustained release .
- Free Carboxylic Acid (CAS 618383-00-9): Higher polarity (LogP 4.7) limits bioavailability but facilitates excretion, reducing environmental persistence. The free acid form is often a metabolite of ester derivatives .
Biologische Aktivität
The compound 1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester is a member of the pyrazole family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H18Cl2F N3O2
- Molecular Weight : 353.23 g/mol
- CAS Number : [insert CAS number if available]
The compound features a pyrazole ring substituted with a dichlorophenyl group and an ethyl ester functional group, which are critical for its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to the target molecule have shown promising results against various cancer cell lines. For instance, derivatives with similar structural motifs have exhibited IC50 values in the range of 0.5 to 10 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
Table 1: Anticancer Activity of Related Pyrazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 4.5 | |
| Compound B | A549 | 3.0 | |
| Target Compound | MCF-7 | TBD | TBD |
Anti-inflammatory Activity
Pyrazole derivatives have also been studied for their anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase (COX) enzymes could suggest potential use as an anti-inflammatory agent. Similar compounds have shown significant inhibition of COX-1 and COX-2 with IC50 values ranging from 10 to 25 µM .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are notable, with some studies reporting effective inhibition against various bacterial strains. The target compound may exhibit similar activity due to its structural characteristics. For example, related compounds have shown minimum inhibitory concentrations (MICs) in the range of 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The presence of functional groups allows for binding to active sites on enzymes like COX and certain kinases involved in cancer progression.
- Induction of Apoptosis : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
- Case Study on Anticancer Efficacy : In a controlled study, a series of pyrazole derivatives were tested for their efficacy against various cancer cell lines. The results indicated that modifications to the phenyl ring significantly enhanced anticancer activity.
- Inflammation Model Study : In vivo studies using animal models demonstrated that pyrazole derivatives significantly reduced inflammation markers when administered in doses correlating with their IC50 values observed in vitro.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-[2,6-dichloro-4-(fluoromethyl)phenyl]-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving condensation of substituted phenylhydrazines with β-keto esters, followed by halogenation and esterification. For example, analogous pyrazole derivatives are synthesized by refluxing phenylhydrazine with ethyl acetoacetate in acidic conditions, followed by purification via recrystallization (ethanol) and TLC validation (toluene/ethyl acetate/water solvent system) . Purity assessment should combine HPLC (>95% purity threshold) and spectroscopic techniques (e.g., H/C NMR).
Q. How can structural characterization resolve ambiguities in the regiochemistry of substituents on the pyrazole ring?
- Methodological Answer : X-ray crystallography is definitive for assigning regiochemistry. For structurally similar compounds, single-crystal X-ray diffraction has resolved ambiguities in substituent positioning, particularly when NMR data show overlapping signals (e.g., differentiating C3 vs. C5 substitution on pyrazole rings) . Complementary DFT calculations (B3LYP/6-31G* basis set) can predict optimized geometries and compare them to crystallographic data .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity and stability of this compound under varying pH conditions?
- Methodological Answer : Density Functional Theory (DFT) using Gaussian 09 with solvent models (e.g., PCM for aqueous environments) can predict hydrolysis kinetics of the ester group. For analogous esters, Fukui indices identify nucleophilic/electrophilic sites, while molecular dynamics simulations (AMBER force field) model degradation pathways in acidic/basic media . Experimental validation via pH-stability studies (HPLC monitoring at 25–60°C) is critical to confirm computational predictions.
Q. How can contradictions in spectral data (e.g., NMR vs. mass spectrometry) be systematically resolved?
- Methodological Answer : Discrepancies between NMR (e.g., unexpected splitting patterns) and high-resolution mass spectrometry (HRMS) may arise from impurities or tautomerism. For example, in pyrazole derivatives, keto-enol tautomerism can cause NMR signal splitting. Use deuterated solvents (DMSO-d6) to stabilize specific tautomers and 2D NMR (COSY, HSQC) to assign proton-carbon correlations . HRMS with electrospray ionization (ESI+) confirms molecular ion peaks and detects adducts .
Q. What strategies improve the compound’s solubility for in vitro pharmacological assays without structural modification?
- Methodological Answer : Co-solvent systems (e.g., DMSO/PEG 400) or micellar encapsulation (using polysorbate 80) enhance solubility. For hydrophobic esters like this, phase solubility diagrams with cyclodextrins (e.g., β-cyclodextrin derivatives) show binding constants () up to 250 M, improving aqueous solubility by 10–20× . Dynamic light scattering (DLS) monitors particle size distribution (<200 nm) to ensure colloidal stability.
Experimental Design Challenges
Q. How can researchers design stability-indicating assays to monitor degradation products during long-term storage?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS identify major degradation products. For ester hydrolysis, a C18 reverse-phase column (gradient: 0.1% formic acid in acetonitrile/water) resolves parent compound and carboxylic acid derivatives. Quantify degradation using peak area normalization and calibrate against reference standards .
Q. What crystallographic techniques differentiate polymorphic forms of this compound, and how do they impact bioactivity?
- Methodological Answer : Powder X-ray diffraction (PXRD) and DSC (differential scanning calorimetry) identify polymorphs. For example, a related pyrazole ester exhibited two polymorphs (melting points: 148°C vs. 162°C) with distinct dissolution rates. Single-crystal XRD (Mo Kα radiation) resolves hydrogen-bonding networks, while in vitro assays (e.g., enzyme inhibition) correlate polymorphism with activity differences .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?
- Methodological Answer : Use consensus modeling (e.g., SwissADME, pkCSM) to cross-validate predictions. If experimental Caco-2 permeability (e.g., cm/s) contradicts in silico results, evaluate assay conditions (e.g., pH, surfactant use). For instance, efflux transporters (P-gp) may reduce apparent permeability, requiring inhibitor co-administration (e.g., verapamil) in transport assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
